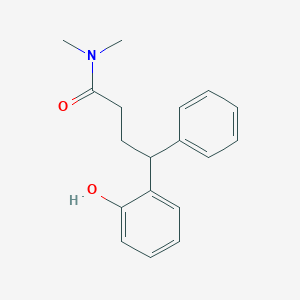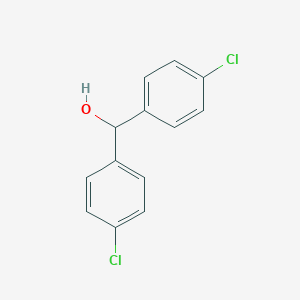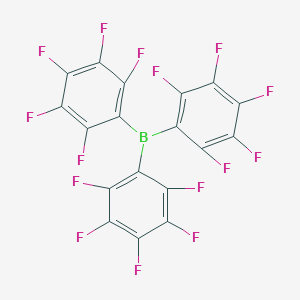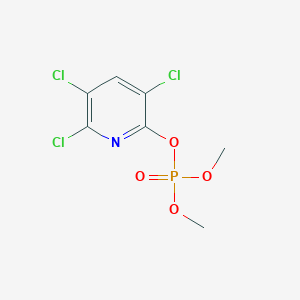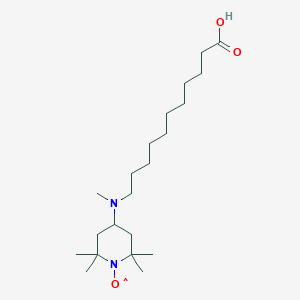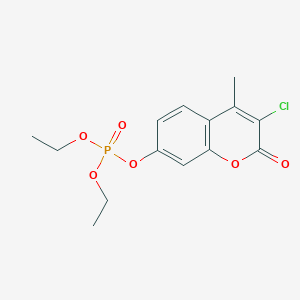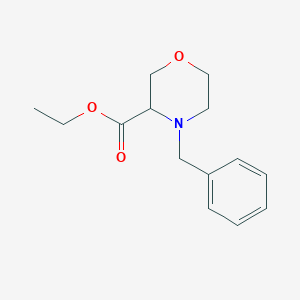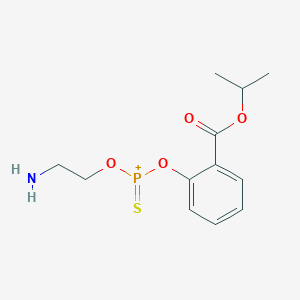
2-Aminoethoxy-(2-propan-2-yloxycarbonylphenoxy)-sulfanylidenephosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Aminoethoxy-(2-propan-2-yloxycarbonylphenoxy)-sulfanylidenephosphanium, commonly referred to as 2AEP, is a synthetic organic compound that has been studied for its potential use in various scientific research applications. It has been shown to have promising properties in terms of its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis and Antimicrobial Properties
Research has shown the synthesis of related compounds through the condensation of certain alcohols with formaldehyde and secondary aliphatic and heterocyclic amines. These compounds have been evaluated for their antimicrobial properties, demonstrating significant efficiency against bacteria and fungi, surpassing some of the current medicinal antiseptics (I. Jafarov et al., 2019).
Bioremediation of Environmental Pollutants
Another study has explored the use of enzymes for the bioremediation of environmental pollutants like Bisphenol A, highlighting the potential of using enzymatic systems for the degradation of hydrophobic phenolic compounds in non-aqueous media (Urvish Chhaya & A. Gupte, 2013). This research indicates the broader potential of similar chemical structures in environmental applications.
Chemical Synthesis and Catalysis
Further studies have focused on chemical synthesis techniques, including the radical cyclization of certain ethers and hydrazones connected with alkenes, paving the way for the synthesis of cyclic β-amino acids. Such methodologies offer novel approaches to constructing complex organic compounds, which could have implications in pharmaceutical synthesis and material science (O. Miyata et al., 2002).
Antimicrobial Additives for Industrial Applications
Another area of research has investigated the synthesis of aminomethoxy derivatives of certain sulfanyl compounds as antimicrobial additives for lubricating oils, demonstrating their effectiveness in suppressing microorganism activity. This suggests potential industrial applications in enhancing the microbial resistance of lubricants (E. H. Mammadbayli et al., 2018).
properties
CAS RN |
25205-08-7 |
|---|---|
Product Name |
2-Aminoethoxy-(2-propan-2-yloxycarbonylphenoxy)-sulfanylidenephosphanium |
Molecular Formula |
C12H17NO4PS+ |
Molecular Weight |
302.31 g/mol |
IUPAC Name |
2-aminoethoxy-(2-propan-2-yloxycarbonylphenoxy)-sulfanylidenephosphanium |
InChI |
InChI=1S/C12H17NO4PS/c1-9(2)16-12(14)10-5-3-4-6-11(10)17-18(19)15-8-7-13/h3-6,9H,7-8,13H2,1-2H3/q+1 |
InChI Key |
PJHFXLMZRIZDJZ-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC=CC=C1O[P+](=S)OCCN |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1O[P+](=S)OCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



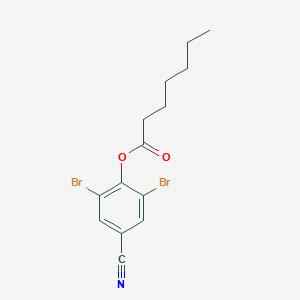
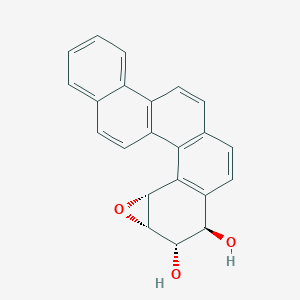
![3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene](/img/structure/B164918.png)
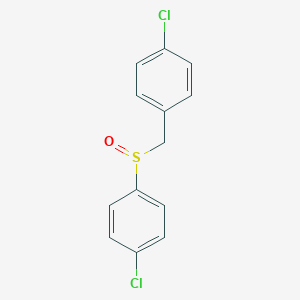
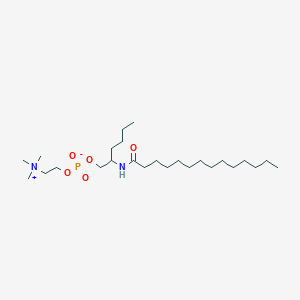
![Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis-](/img/structure/B164925.png)
